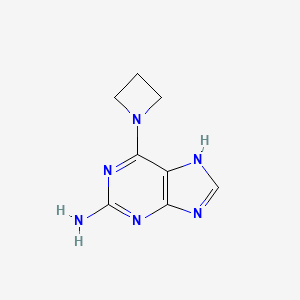

6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE

Description

Significance of Purine (B94841) Derivatives as Pharmacophores in Drug Discovery

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a ubiquitous scaffold in nature, most notably as the core of the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. youtube.com This inherent biological relevance has made purine derivatives a rich source of pharmacologically active compounds. researchgate.net

Purine analogs are a class of antimetabolites that can interfere with the synthesis of nucleic acids, making them crucial in the development of anticancer and antiviral therapies. redalyc.org By mimicking endogenous purines, these synthetic derivatives can act as inhibitors or modulators of various enzymes and receptors. researchgate.net The therapeutic applications of purine derivatives are extensive, encompassing treatments for cancer, viral infections (including HIV and herpes), autoimmune diseases, and gout. acs.org Well-known drugs such as the anti-cancer agent 6-mercaptopurine (B1684380) and the antiviral acyclovir (B1169) underscore the profound impact of purine chemistry on medicine. nih.gov The ability of the purine scaffold to be readily substituted at various positions allows for the fine-tuning of its biological activity, making it a versatile pharmacophore in the quest for new drugs. nih.govacs.org

Strategic Importance of Azetidine (B1206935) Ring Systems in Bioactive Molecules

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a strategically important motif in the design of bioactive molecules. jst.go.jp Once considered challenging to synthesize, recent advancements have made azetidines more accessible for medicinal chemistry applications. jst.go.jp Their incorporation into drug candidates can offer several advantages.

The strained four-membered ring of azetidine imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target. This structural feature also introduces a three-dimensional character to an otherwise flat molecule, which is often desirable for optimal interaction with protein binding sites. Furthermore, the nitrogen atom in the azetidine ring can serve as a key interaction point, for instance, by forming hydrogen bonds, and provides a handle for further chemical modification. researchgate.net Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and are found in several marketed drugs. jst.go.jp

Contextualization of 6-(Azetidin-1-yl)-1H-purin-2-amine within Heterocyclic Medicinal Chemistry

The compound this compound represents a thoughtful combination of the purine and azetidine scaffolds. It features a 2-aminopurine (B61359) core, a common starting point for many biologically active molecules, with an azetidine ring attached at the 6-position. This specific substitution pattern is of significant interest in medicinal chemistry.

The synthesis of such a compound would typically involve the nucleophilic substitution of a leaving group, commonly a chlorine atom, at the 6-position of a purine precursor with azetidine. The starting material for this synthesis is often 2-amino-6-chloropurine (B14584), a commercially available and versatile intermediate. redalyc.orggoogle.com

The rationale behind combining these two scaffolds lies in the potential for synergistic or additive effects on biological activity. The purine core provides a well-established framework for interacting with a variety of biological targets, particularly kinases, while the azetidine moiety can enhance binding affinity, improve physicochemical properties, and provide a vector for exploring structure-activity relationships. The resulting molecule is a prime candidate for screening in various therapeutic areas, most notably as a kinase inhibitor for applications in oncology and inflammatory diseases.

Structure

3D Structure

Properties

CAS No. |

134760-67-1 |

|---|---|

Molecular Formula |

C8H10N6 |

Molecular Weight |

190.21 g/mol |

IUPAC Name |

6-(azetidin-1-yl)-7H-purin-2-amine |

InChI |

InChI=1S/C8H10N6/c9-8-12-6-5(10-4-11-6)7(13-8)14-2-1-3-14/h4H,1-3H2,(H3,9,10,11,12,13) |

InChI Key |

VIHOKLDQONOBGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=NC(=NC3=C2NC=N3)N |

Origin of Product |

United States |

Medicinal Chemistry and in Vitro Biological Activity Studies

Structure-Activity Relationship (SAR) Investigations of 6-(Azetidin-1-yl)-1H-purin-2-amine Analogues

The biological activity of purine (B94841) derivatives can be significantly modulated by chemical modifications to the core structure and its substituents. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and other pharmacological properties.

Impact of Azetidine (B1206935) Substitutions on Bioactivity

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable pharmacophore in drug design. mdpi.comrsc.org Its incorporation into molecules can introduce conformational constraints and serve as a scaffold for further functionalization. mdpi.comresearchgate.net In the context of this compound, modifications to the azetidine ring can have a profound impact on biological activity.

Studies on related azetidine-containing compounds have demonstrated that substitutions on the azetidine ring are critical for defining their interaction with biological targets. For instance, in a series of aminoalkylazetidines investigated as ORL1 receptor ligands, the nature of the substituent on the azetidine nitrogen was a key determinant of activity. nih.gov Similarly, research on azetidine derivatives as GABA uptake inhibitors has shown that the positioning of carboxylic acid moieties and the nature of lipophilic groups on the azetidine ring strongly influence their inhibitory potency. researchgate.net The reactivity of the azetidine ring, driven by its ring strain, also allows for various chemical transformations to introduce diverse substituents. rsc.org

| Compound/Analogue Class | Substitution Site | Observed Impact on Bioactivity | Reference |

| Aminoalkylazetidines | Azetidine Nitrogen | Key determinant of ORL1 receptor ligand activity. | nih.gov |

| Azetidine-based GABA Uptake Inhibitors | Azetidine Ring | Position of carboxylic acid and nature of lipophilic groups strongly influence potency. | researchgate.net |

Influence of Purine Core Modifications on Biological Effects

The purine core itself offers multiple positions for chemical modification, each capable of influencing the compound's biological profile. rsc.org Synthetic 6- and 9-substituted purine derivatives have been explored for their potential as antitumor, antiviral, and cardiovascular agents. researchgate.net

Research on 6-substituted purine derivatives has shown that the nature of the substituent at the 6-position is a critical determinant of biological activity. researchgate.netresearchgate.net For example, in a study of purine derivatives as positive inotropes, thioether-linked substituents at the 6-position were found to be superior to their oxygen and nitrogen isosteres. researchgate.net Furthermore, modifications at other positions on the purine ring, such as the N9 position, have been shown to significantly affect the affinity and selectivity of these compounds for their biological targets. nih.gov

| Modification Site | Type of Modification | Resulting Biological Effect | Reference |

| 6-position of Purine | Thioether-linked substituents | Superior positive inotropic activity compared to oxygen/nitrogen isosteres. | researchgate.net |

| 9-position of Purine | Varies | Affects affinity and selectivity for target. | nih.gov |

Exploration of Bioisosteric Replacements within the Compound Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.govresearchgate.net This approach can also lead to the discovery of novel chemical scaffolds with similar biological activities, a concept known as scaffold hopping. nih.gov

In the context of purine-based compounds, bioisosteric replacements have been successfully employed. As mentioned, the replacement of oxygen or nitrogen linkers with a thioether at the 6-position of the purine ring led to enhanced positive inotropic activity. researchgate.net This demonstrates how a classical bioisosteric replacement can lead to improved biological outcomes. The concept of scaffold hopping could involve replacing the entire purine core with another heterocyclic system that maintains the key pharmacophoric features required for biological activity. nih.gov

Exploration of Pharmacological Targets and Mechanisms of Action (In Vitro)

Identifying the specific molecular targets and understanding the mechanism of action of a compound are fundamental to its development as a potential therapeutic agent. For analogues of this compound, in vitro studies have focused on enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Enzymes are common targets for drug action, and their inhibition can modulate a wide range of physiological processes. nih.gov Purine analogues have been investigated as inhibitors of various enzymes. For instance, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides were synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine metabolism. researchgate.net The study found that these compounds exhibited a competitive type of inhibition. researchgate.net

While specific enzyme inhibition studies on this compound are not widely reported, related compounds containing the azetidine moiety have shown activity as enzyme inhibitors. For example, pyrazinamide (B1679903) condensed azetidinones have been identified as potent inhibitors of cholinesterase enzymes. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase | Competitive inhibition, with some analogues having IC50 values in the nanomolar range. | researchgate.net |

| Pyrazinamide condensed azetidinones | Cholinesterases | Potent inhibition. | researchgate.net |

Receptor Binding Profiling

Receptors are another major class of drug targets. The binding of a ligand to a receptor can initiate or block a cellular signaling cascade. Analogues containing either the 6-substituted purine or the azetidine motif have been profiled for their receptor binding affinities.

A series of aminoalkylazetidines were identified as novel ligands for the ORL1 receptor, highlighting the potential of the azetidine scaffold to interact with G protein-coupled receptors (GPCRs). nih.gov In a separate line of research, functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines were characterized as inverse agonists of the CB1 receptor, demonstrating that the 6-substituted purine scaffold can be tailored to target cannabinoid receptors. nih.gov Furthermore, other heterocyclic structures have been designed to show high affinity for sigma receptors. nih.gov

| Compound Class | Receptor Target | Observed Interaction | Reference |

| Aminoalkylazetidines | ORL1 Receptor | Identified as novel ligands. | nih.gov |

| 6-(Piperidin-1-yl)-8,9-diphenyl purines | CB1 Receptor | Act as inverse agonists. | nih.gov |

| Pyridine derivatives | Sigma Receptors | High binding affinity. | nih.gov |

Cellular Pathway Modulation

Specific data on the cellular pathway modulation by this compound is not detailed in the available literature. However, based on the purine structure, it is plausible that this compound could interact with pathways involving purinergic receptors or enzymes that metabolize purines. For instance, some purine analogs are known to act as inhibitors of kinases, such as fibroblast growth factor receptor 3 (FGFR3), by mimicking ATP and binding to its active site. nih.gov

In Vitro Biological Efficacy Profiling

While direct studies on the antimicrobial properties of this compound are scarce, research on related azetidinone and purine derivatives suggests potential in this area. Various azetidinone-containing compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Similarly, certain purine derivatives have been investigated for their antimicrobial effects. The combination of these two pharmacophores in one molecule could potentially lead to synergistic or novel antimicrobial activities.

Interactive Table: Antibacterial Activity of Related Azetidinone Derivatives

| Compound Class | Test Organism | Activity | Reference |

| Azetidin-2-ones | E. faecalis, S. aureus | Potent | mdpi.com |

| Azetidin-2-one containing Acetyl Pyrazoline | Various bacteria | Moderate to good | researchgate.net |

The purine scaffold is a well-established target for antiparasitic drug discovery, particularly against trypanosomatids which are incapable of de novo purine synthesis and rely on purine salvage pathways. Several studies have explored purine analogs as potential treatments for diseases like Human African Trypanosomiasis caused by Trypanosoma brucei. nih.govnih.gov For example, inhibitors of enzymes like N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in T. brucei have shown antiparasitic activity. nih.gov Given this precedent, this compound could theoretically exhibit activity against such parasites.

Purine analogs are a cornerstone of antiviral therapy. Their structural similarity to endogenous nucleosides allows them to interfere with viral replication by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination. While no specific antiviral data for this compound has been reported, related quinolizidine (B1214090) alkaloids have shown activity against influenza viruses. nih.gov

The development of purine analogs as anticancer agents has a long history. These compounds can disrupt DNA and RNA synthesis and function, leading to the inhibition of cancer cell proliferation. The specific anticancer potential of this compound in cell line models has not been documented.

No other specific biological modulations for this compound have been reported in the available scientific literature.

Computational Chemistry and Molecular Modeling of 6 Azetidin 1 Yl 1h Purin 2 Amine and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-(Azetidin-1-yl)-1H-purin-2-amine and its analogues, docking simulations are instrumental in elucidating their potential interactions with biological targets, such as protein kinases, which are often implicated in various diseases.

In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., this compound) and the target protein are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on the location of a co-crystallized native ligand. mdpi.com Software like AutoDock can then be used to explore the conformational space of the ligand within the binding pocket of the protein, predicting the most stable binding poses and estimating the binding affinity. harvard.edunih.gov

Studies on analogous purine (B94841) derivatives have demonstrated the utility of this approach. For instance, docking studies of purine analogues against cyclin-dependent kinase 2 (CDK2) have revealed key hydrogen bonding interactions with residues such as Leu83 and His84, which are crucial for binding affinity. mdpi.com Similarly, research on 9-(2-hydroxypropyl)purine analogues as ligands for herpesviral thymidine (B127349) kinases showed multiple binding modes, suggesting a complex interaction pattern. harvard.edu For this compound, the 2-amino group and the nitrogen atoms in the purine ring are likely to act as hydrogen bond donors and acceptors, respectively, while the azetidine (B1206935) ring could engage in hydrophobic interactions within the target's binding pocket.

A hypothetical docking study of this compound into the ATP-binding site of a protein kinase could yield results similar to those presented in the table below, which is based on findings for other purine analogues. mdpi.com

| Interacting Residue | Interaction Type |

| Leu83 | Hydrogen Bond |

| His84 | Hydrogen Bond |

| Val18 | Pi-Hydrogen Interaction |

| Ala144 | Pi-Hydrogen Interaction |

| Glu12 | Pi-Hydrogen Interaction |

These predicted interactions provide a rational basis for the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR can be a valuable tool for predicting the activity of new derivatives and for understanding the structural features that are important for their biological effects.

The development of a QSAR model typically involves a series of steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a statistical method, such as partial least squares (PLS) regression, is used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

For example, a 2D-QSAR study on purine derivatives as inhibitors of c-Src tyrosine kinase identified descriptors like the SsCH3E-index (a measure of the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) as being important for activity. researchgate.net Another study on 9H-purine derivatives as EGFR inhibitors utilized 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to create predictive models based on the three-dimensional fields around the molecules. researchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, the flexibility of the azetidine ring and its connection to the purine core are of particular interest.

Computational methods, such as ab initio calculations and density functional theory (DFT), can be used to explore the conformational landscape of the molecule in different environments, such as in the gas phase or in solution. nih.gov These studies can reveal the relative energies of different conformers and the rotational barriers around key bonds. For instance, the rotation around the C-N bond connecting the purine and azetidine rings will be a key conformational variable.

Understanding the preferred conformations is essential for interpreting molecular docking results and for designing analogues with specific shapes to fit into a target binding site. The stereochemistry of the azetidine ring, if substituted, would also be a critical factor, as different stereoisomers can have vastly different biological activities.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening (HTS).

The process of virtual screening can be broadly divided into two approaches: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest, while structure-based virtual screening uses the three-dimensional structure of the target protein. nih.gov For this compound, a structure-based virtual screening approach could be employed if the 3D structure of a relevant biological target is known. This would involve docking a large library of compounds into the binding site of the target and ranking them based on their predicted binding affinities. nih.govnih.gov

Virtual ligand design takes this a step further by using computational methods to design new molecules with improved binding affinity and other desirable properties. This can involve modifying the structure of a known binder, such as this compound, by adding, removing, or replacing functional groups. The newly designed molecules can then be evaluated using molecular docking and QSAR models before being synthesized and tested experimentally. mdpi.comnih.gov

Future Perspectives in Research on 6 Azetidin 1 Yl 1h Purin 2 Amine and Its Derivatives

Rational Design and Synthesis of Advanced Analogues with Improved Potency and Selectivity

The future of research on 6-(azetidin-1-yl)-1H-purin-2-amine will heavily rely on the principles of rational drug design to create advanced analogues with enhanced potency and selectivity. The purine (B94841) scaffold is a well-established pharmacophore in the design of kinase inhibitors, and strategic modifications to this core can lead to significant improvements in biological activity. nih.govresearchgate.net

Key strategies will likely involve:

Modification of the Azetidine (B1206935) Ring: The azetidine moiety offers a unique structural feature that can be systematically modified. The introduction of substituents on the azetidine ring can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence binding affinity and selectivity for target proteins. escholarship.orgnih.gov For instance, the synthesis of analogues with substitutions at the 3-position of the azetidine ring could lead to enhanced interactions within the target's binding pocket. escholarship.org

Exploration of the C2 and N9 Positions: The 2-amino group and the N9 position of the purine ring are critical for interaction with many protein kinases. Future synthetic efforts will likely focus on introducing a variety of substituents at these positions to probe the structure-activity relationship (SAR). For example, the introduction of different alkyl or aryl groups at the N9 position can significantly impact the inhibitory activity and selectivity profile of purine-based compounds. nih.gov

Bioisosteric Replacement: The replacement of the azetidine ring with other small, saturated heterocycles such as piperidine, pyrrolidine, or morpholine (B109124) could lead to the discovery of analogues with altered pharmacological profiles. This approach allows for the fine-tuning of the compound's properties to optimize its interaction with specific biological targets.

Recent advancements in synthetic methodologies, such as late-stage functionalization via photoredox and nickel-catalyzed cross-coupling, will enable the efficient and regiosepecific installation of diverse functional groups onto the purine core, facilitating the rapid generation of compound libraries for screening. nih.gov

Identification and Validation of Novel Molecular Targets

While purine analogues are well-known as kinase inhibitors, a crucial aspect of future research will be the identification and validation of novel molecular targets for this compound and its derivatives. nih.gov The diverse biological activities of purine-based compounds suggest that they may interact with a broader range of proteins than currently known. nih.govtmu.edu.tw

Future research in this area will likely employ a combination of computational and experimental approaches:

In Silico Screening: Virtual screening of large compound libraries against a panel of known and putative drug targets can help identify potential new targets for this class of compounds. This can be followed by molecular docking studies to predict the binding mode and affinity of the compounds to the identified targets. nih.gov

Phenotypic Screening: High-throughput screening of cell-based assays can reveal unexpected biological activities of the compounds, which can then be used to identify the underlying molecular targets through techniques such as chemical proteomics and genetic approaches. researchgate.net

Kinome Profiling: Screening of this compound and its analogues against a broad panel of kinases can help identify novel kinase targets and provide insights into their selectivity profiles. researchgate.net This information is critical for understanding the potential therapeutic applications and off-target effects of these compounds.

The identification of novel targets will open up new avenues for the development of these compounds for the treatment of a wider range of diseases.

Elucidation of Complex Mechanistic Pathways

A deep understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is essential for their successful development as therapeutic agents. Future research will focus on elucidating the complex mechanistic pathways modulated by these compounds.

This will involve a multi-pronged approach:

Structural Biology: X-ray crystallography and cryo-electron microscopy will be employed to determine the three-dimensional structures of the compounds in complex with their target proteins. These structural insights will provide a detailed understanding of the binding interactions and the mechanism of inhibition. nih.gov

Biochemical and Cellular Assays: A battery of in vitro and cell-based assays will be used to characterize the functional consequences of target inhibition. This includes measuring the effects of the compounds on enzyme activity, downstream signaling pathways, and cellular processes such as proliferation, apoptosis, and cell cycle progression. nih.gov

Computational Modeling: Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex and help to understand the allosteric effects and conformational changes induced by inhibitor binding.

By unraveling the intricate details of their mechanism of action, researchers can better predict the therapeutic efficacy and potential side effects of these compounds.

Development of Structure-Guided Optimization Strategies

The integration of structural biology, computational modeling, and medicinal chemistry will be pivotal in the development of structure-guided optimization strategies for this compound and its derivatives. By leveraging the three-dimensional structure of the target protein, researchers can design and synthesize new analogues with improved binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Key aspects of this strategy will include:

Targeting Specific Pockets: Structural information can reveal specific pockets within the target protein that can be exploited to enhance inhibitor binding. For example, the design of analogues with substituents that can form additional hydrogen bonds or hydrophobic interactions with the target can lead to a significant increase in potency. nih.gov

Improving Selectivity: By comparing the structures of different but related targets, it is possible to design inhibitors that selectively bind to the desired target while avoiding off-target interactions. This is crucial for minimizing side effects and improving the therapeutic window of the drug. nih.gov

Overcoming Drug Resistance: Structure-guided design can also be used to develop inhibitors that are effective against drug-resistant mutants of the target protein. By understanding the structural changes that lead to resistance, it is possible to design new compounds that can overcome these changes.

The iterative cycle of design, synthesis, and biological evaluation, guided by structural insights, will be a powerful engine for the development of the next generation of purine-based therapeutics.

Q & A

Q. What are the established synthetic routes for 6-(azetidin-1-yl)-1H-purin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. For example, reacting 6-chloropurine with azetidine under reflux in polar solvents (e.g., ethanol or DMF) with a tertiary amine (e.g., triethylamine) as a base to deprotonate azetidine . Key parameters include:

- Temperature : Elevated temperatures (70–90°C) to accelerate substitution.

- Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of azetidine.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization to isolate the product.

Table 1 : Synthetic Route Comparison

| Precursor | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 6-Chloropurine | Azetidine | DMF | 65 | >95% |

| 6-Bromopurine | Azetidine | Ethanol | 58 | 92% |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H] at m/z 207.0992 for CHN).

- HPLC-PDA : Assess purity (>95%) and detect impurities (e.g., unreacted precursor).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzymatic Assays : Test inhibition of purine-metabolizing enzymes (e.g., adenosine deaminase) via spectrophotometric monitoring of substrate depletion .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Impurity Profiles : Re-characterize batches via LC-MS to identify side products (e.g., N-7 vs. N-9 regioisomers) .

- Assay Conditions : Compare results under standardized pH, temperature, and co-factor conditions.

- Orthogonal Assays : Validate enzymatic inhibition with isothermal titration calorimetry (ITC) to confirm binding affinity .

Q. What strategies optimize reaction conditions for scalable synthesis while minimizing byproducts?

- Methodological Answer :

- Factorial Design : Vary temperature, solvent, and reagent ratios to identify optimal conditions (e.g., 2 factorial design for 3 variables) .

- AI-Driven Optimization : Use platforms like COMSOL Multiphysics to model reaction kinetics and predict ideal parameters (e.g., 75°C, 1:1.2 molar ratio) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the azetidine moiety?

- Methodological Answer :

- Analog Synthesis : Replace azetidine with pyrrolidine or piperidine and compare bioactivity .

- Computational Docking : Use Schrödinger Suite to model ligand-enzyme interactions and identify critical hydrogen bonds .

Q. What methodologies assess metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .

Q. How can researchers evaluate selectivity against off-target purinergic receptors?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-ATP) in membranes expressing P2X/P2Y receptors .

- Crystallography : Co-crystallize the compound with target receptors to visualize binding interactions .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

- Methodological Answer :

- Murine Models : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS to calculate bioavailability .

- Xenograft Models : Assess tumor growth inhibition in nude mice implanted with human cancer cells .

Methodological Resources

-

Table 2 : Analytical Techniques for Characterization

Technique Parameters Application NMR 400 MHz, DMSO-d6 Confirm azetidine substitution HRMS ESI+, 100–1000 m/z Verify molecular formula HPLC C18 column, 1 mL/min Purity assessment -

Key References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.